molecular formula C10H14O2 B7821186 3-(tert-Butyl)benzene-1,2-diol CAS No. 27213-78-1

3-(tert-Butyl)benzene-1,2-diol

Cat. No.: B7821186
CAS No.: 27213-78-1
M. Wt: 166.22 g/mol
InChI Key: JIGUICYYOYEXFS-UHFFFAOYSA-N
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Description

3-(tert-Butyl)benzene-1,2-diol, also known as 3-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It is a derivative of catechol where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(tert-Butyl)benzene-1,2-diol can be synthesized by the reaction of catechol with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. The reaction involves the electrophilic substitution of the tert-butyl group onto the benzene ring of catechol. The reaction is typically carried out at room temperature with stirring for several hours. The product is then isolated by filtration and recrystallized from hexane .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)benzene-1,2-diol undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form the corresponding dihydroxy compound.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it inhibits tyrosinase activity by binding to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This inhibition is due to the compound’s ability to chelate metal ions present in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups and a bulky tert-butyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3-tert-butylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGUICYYOYEXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4026-05-5, 27213-78-1
Record name 3-(1,1-Dimethylethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4026-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylcatechol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylcatechol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-butylpyrocatechol
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Synthesis routes and methods

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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